Tacedinaline

描述

This compound has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer.

Acetyldinaline is under investigation in clinical trial NCT00005624 (CI-994 in Treating Patients With Advanced Myeloma).

This compound is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. This compound inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

oral cytostatic drug with impressive differential activity against leukemic cells & normal stem-cells

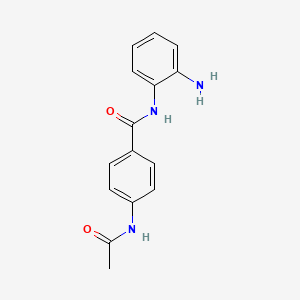

Structure

3D Structure

属性

IUPAC Name |

4-acetamido-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZAPHZUAVEOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150095 | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112522-64-2 | |

| Record name | Tacedinaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacedinaline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacedinaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACEDINALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tacedinaline (CI-994): A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacedinaline (also known as CI-994) is a potent and selective, orally active, small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2][3] Initially developed as an anticonvulsant, its potent anti-tumor properties have been demonstrated in a range of preclinical cancer models.[3] This document provides a comprehensive technical overview of this compound's core mechanism of action, its downstream effects on critical cellular pathways in cancer cells, a summary of its quantitative effects, and detailed protocols for key experimental assays.

The primary mechanism of this compound involves the inhibition of HDAC1, HDAC2, and HDAC3, leading to the hyperacetylation of histone and non-histone proteins.[1][2][4] This epigenetic modulation results in a more relaxed chromatin structure, altering gene expression to induce multiple anti-cancer effects, including cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.[2][5][6][7] Notably, this compound has shown significant efficacy in MYC-driven medulloblastoma by not only reducing tumor growth but also by sensitizing cancer cells to immunotherapy.[5][8][9]

Core Mechanism of Action: Class I HDAC Inhibition

The central mechanism of this compound is its selective inhibition of Class I histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[7] This deacetylation results in a more positive charge on the histones, leading to a stronger electrostatic interaction with the negatively charged phosphate backbone of DNA.[7] Consequently, the chromatin becomes more condensed (heterochromatin), restricting the access of transcription factors and suppressing gene expression.[7]

This compound binds to the active site of HDAC enzymes, preventing them from deacetylating their substrates. As a Class I inhibitor, it is highly specific for HDAC1, HDAC2, and HDAC3.[2] By inhibiting these enzymes, this compound causes an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge and relaxes the chromatin structure (euchromatin).[7] This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressors and cell cycle regulators.[6]

Beyond histones, Class I HDACs also deacetylate numerous non-histone proteins involved in crucial cellular processes.[4][10] this compound's inhibition of HDACs therefore also affects the acetylation status and function of these proteins, contributing to its pleiotropic anti-cancer effects.

Downstream Cellular Effects in Cancer

This compound's modulation of the epigenome triggers several critical anti-tumor pathways.

Cell Cycle Arrest

A primary outcome of this compound treatment is cell cycle arrest, predominantly at the G0/G1 checkpoint.[2] This effect is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21 (also known as CDKN1A).[6][11]

In many cancers, HDAC1 and HDAC2 are recruited to the promoter of the p21 gene, where they deacetylate histones and repress its transcription.[11][12] this compound inhibits this activity, leading to histone hyperacetylation at the p21 promoter and robust expression of the p21 protein.[13] The p21 protein then binds to and inhibits cyclin D1-CDK4/6 complexes.[14] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[12][15]

Induction of Apoptosis

This compound effectively induces programmed cell death (apoptosis) in various cancer models, with notable activity in MYC-driven medulloblastoma.[5][9] The induction of apoptosis is a multi-faceted process resulting from the altered expression of pro- and anti-apoptotic genes. HDAC inhibition can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Furthermore, this compound's ability to acetylate non-histone proteins is critical. For instance, HDAC inhibitors can cause hyperacetylation of Ku70, disrupting its association with Bax and allowing the pro-apoptotic Bax to translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[15] In MYC-driven medulloblastoma, this compound treatment leads to a dose-dependent increase in both early and late apoptotic cells and a downregulation of MYC expression.[9]

Modulation of the Tumor Immune Microenvironment

Recent studies have highlighted a novel mechanism of this compound involving the potentiation of anti-tumor immunity, particularly in MYC-driven medulloblastoma.[5][8][16] Treatment with this compound was found to induce the nuclear factor-kB (NF-κB) signaling pathway.[5][16] This activation leads to the upregulation of transglutaminase 2 (TGM2) and subsequent secretion of inflammatory cytokines.[8][16]

This induced inflammatory state makes the tumor "visible" to the immune system. This compound was shown to increase the cell surface expression of "eat-me" signals, such as calreticulin.[8] This, in combination with its ability to sensitize tumors to anti-CD47 checkpoint blockade, significantly enhances macrophage-mediated phagocytosis of cancer cells.[5][9][16] This dual action of direct cytotoxicity and immune sensitization represents a powerful therapeutic strategy.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity from preclinical studies.

Table 1: Inhibitory Activity (IC₅₀)

| Target | IC₅₀ Value | Reference |

| Recombinant Human HDAC1 | 0.9 µM | [1][2] |

| Recombinant Human HDAC2 | 0.9 µM | [1][2] |

| Recombinant Human HDAC3 | 1.2 µM | [1][2] |

| Recombinant Human HDAC8 | >20 µM | [2] |

Table 2: In Vitro Anti-Proliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| LNCaP | Prostate Cancer | 7.4 µM | [2] |

| BCLO | Rat Leukemia | 2.5 µM | [2] |

| A-549 | Non-Small Cell Lung Cancer | Cytostatic effect at <160 µM | [2] |

| LX-1 | Lung Carcinoma | Cytostatic effect at <160 µM | [2] |

| MYC-driven Medulloblastoma | Medulloblastoma | Selectively active (sub-µM mean IC₅₀) | [9][17] |

Table 3: Cellular Effects

| Effect | Cell Line(s) | Treatment | Observation | Reference |

| Cell Cycle Arrest | A-549, LX-1 | < 160 µM | Increase in G0/G1 phase, reduction in S phase | [2] |

| Apoptosis Induction | MED8A, D425 MED | 5 - 7.5 µM for 48h | Dose-dependent increase in apoptotic cells | [9] |

| Histone Acetylation | Mouse Striatum (in vivo) | 20 mg/kg | Increased H3K27ac and H3K18ac at Drd2 promoter | [18][19] |

| MYC Expression | MED8A, D425 MED | 2.5 - 7.5 µM for 48h | Downregulation of MYC expression | [9] |

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used to characterize the action of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies on LNCaP prostate cancer cells.[2]

-

Cell Seeding : Seed cells (e.g., 2 x 10⁴ LNCaP cells) in 24-well plates in complete culture medium (RPMI 1640 with 10% FBS and 1% penicillin/streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment : Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO). If required, repeat treatment on subsequent days (e.g., day 2 and day 4), changing the media before re-dosing.

-

MTT Addition : At the end of the treatment period (e.g., day 6), add 100 µL/well of MTT solution (5 mg/mL in medium). Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Crystal Solubilization : Aspirate the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 560 nm using a microplate reader.

-

Analysis : Convert absorbance data to a percentage of the vehicle-treated control to determine cell proliferation/viability.

Protein Extraction and Western Blotting

This protocol is used to quantify changes in protein expression (e.g., MYC, p21) following treatment.[9]

-

Cell Lysis : After treating cells (e.g., D425 MED, MED8A) with this compound or DMSO for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS. Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification : Scrape cell lysates and centrifuge to pellet debris. Collect the supernatant and quantify the protein concentration using a Bradford assay.

-

Sample Preparation : Denature protein lysates by boiling in Laemmli sample buffer.

-

SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-MYC, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).

In Vitro Phagocytosis Assay

This assay is used to assess the ability of macrophages to engulf tumor cells following this compound treatment.[9]

-

Tumor Cell Labeling : Label tumor cells (e.g., MYC-driven medulloblastoma cells) with a fluorescent dye (e.g., Calcein AM).

-

Treatment : Treat the labeled tumor cells with this compound or vehicle control for a specified period (e.g., 48-72 hours) to induce expression of "eat-me" signals.

-

Macrophage Co-culture : Co-culture the treated tumor cells with macrophages (e.g., primary human macrophages or a macrophage cell line) at a defined effector-to-target ratio.

-

Checkpoint Blockade (Optional) : For combination studies, add an anti-CD47 monoclonal antibody to the co-culture to block the "don't-eat-me" signal.[9]

-

Incubation : Incubate the co-culture for several hours to allow for phagocytosis.

-

Data Acquisition : Analyze the cells using flow cytometry or fluorescence microscopy. Macrophages that have engulfed tumor cells will become fluorescent.

-

Analysis : Quantify the phagocytosis rate by calculating the percentage of fluorescent macrophages or the mean fluorescence intensity of the macrophage population.

Conclusion

This compound (CI-994) is a selective Class I HDAC inhibitor with a well-defined mechanism of action centered on epigenetic reprogramming. By inducing histone hyperacetylation, it reactivates silenced tumor suppressor genes, leading to potent anti-cancer effects including G1 cell cycle arrest and apoptosis.[2][6] Furthermore, emerging evidence reveals its capacity to modulate the tumor microenvironment, inducing an inflammatory response and sensitizing cancer cells to immune-mediated destruction.[5][16] The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound, particularly for challenging malignancies like MYC-driven medulloblastoma, both as a monotherapy and in combination with immunotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CI-994, this compound, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]

- 4. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 8. doaj.org [doaj.org]

- 9. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors | Bentham Science [benthamscience.com]

- 11. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic modifications and p21-cyclin B1 nexus in anticancer effect of histone deacetylase inhibitors in combination with silibinin on non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reciprocal regulation of p21 and Chk1 controls the cyclin D1-RB pathway to mediate senescence onset after G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice [frontiersin.org]

- 19. Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tacedinaline (CI-994): A Technical Overview of its Function as a Histone Deacetylase Inhibitor

Abstract

Tacedinaline (also known as CI-994 or N-acetyldinaline) is a potent and selective, orally bioavailable small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2] Belonging to the benzamide class of compounds, it exhibits antitumor activity in a range of preclinical models, primarily through the induction of histone hyperacetylation, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis.[1][3] This document provides an in-depth technical guide on the function, mechanism of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of Class I histone deacetylases, which are crucial regulators of epigenetic machinery.[2] Histone deacetylases (HDACs) remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4]

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This "hyperacetylation" results in a more relaxed, open chromatin conformation (euchromatin), which facilitates the transcription of previously silenced genes, including critical tumor suppressor genes.[4] The primary mechanism of this compound involves this inhibition of histone deacetylation, which consequently induces cell cycle arrest and programmed cell death (apoptosis).[1]

Kinetically, this compound is characterized as a slow-binding inhibitor, which involves a two-step "induced-fit" mechanism where an initial enzyme-inhibitor complex slowly isomerizes to a more stable, tightly bound complex.[5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified against both isolated enzymes and various cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against recombinant Class I and Class II HDAC enzymes. The data highlights its high selectivity for Class I HDACs.

| Target Enzyme | IC50 Value (µM) | Source |

| Recombinant HDAC1 | 0.9 | [1][2][7] |

| Recombinant HDAC2 | 0.9 | [1][2][7] |

| Recombinant HDAC3 | 1.2 | [1][2][7] |

| Recombinant HDAC8 | > 20 | [2][7] |

| HeLa Cell Nuclear Extract | 1.81 | [1] |

Table 2: Cellular Antiproliferative and Cytotoxic Activity of this compound

This table presents the IC50 or GI50 (concentration for 50% growth inhibition) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum antitumor potential.

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 / GI50 Value (µM) | Source |

| MDA-MB-231 | Breast Cancer | MTT Assay | 5 days | 0.17 | [2] |

| HCT116 | Colon Cancer | Growth Inhibition | - | 4 | [7] |

| LNCaP | Prostate Cancer | Growth Inhibition | - | 7.4 | [2] |

| HepG2 | Liver Cancer | MTT Assay | 72 hours | 10 | [1] |

| HeLa | Cervical Cancer | CCK-8 Assay | 72 hours | 18.02 | [1] |

| A-549, LX-1 | Lung Cancer | Cytostatic Effect | - | < 160 | [2] |

Key Signaling Pathways Modulated by this compound

This compound's function extends beyond general histone modification, influencing specific signaling cascades critical for cancer progression and immune response.

NF-κB Pathway and Immunomodulation in MYC-Driven Medulloblastoma

In MYC-driven medulloblastoma, this compound treatment induces the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This activation leads to the expression of transglutaminase 2 (TGM2), which in turn enhances the secretion of pro-inflammatory cytokines like IFN-γ.[9][10] This inflammatory tumor microenvironment promotes the surface expression of "eat-me" signals, such as calreticulin.[9] Consequently, this compound sensitizes the cancer cells to macrophage-mediated phagocytosis, an effect that is significantly enhanced when combined with an anti-CD47 monoclonal antibody, which blocks the "don't eat me" signal.[8][11][12]

Regulation of Dopamine D2 Receptor (Drd2) Expression

In the context of neuroscience, this compound has been shown to modulate gene expression in the brain. In aged mice, it increases the acetylation of specific histone marks (H3K27ac and H3K18ac) at the promoter of the dopamine 2 receptor gene (Drd2).[13][14] This epigenetic modification restores the expression of the D2R protein in the striatum.[13] This mechanism is significant as it suggests a potential therapeutic application for mitigating age-related changes in neurotransmitter systems and reversing side effects of certain antipsychotic drugs.[13][14]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the function of this compound.

Cell Viability / Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in 24-well plates and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Compound Treatment: Treat cultures with varying concentrations of this compound or vehicle control (e.g., DMSO). For longer-term assays, wash cells and replace media with fresh compound on specified days (e.g., day 2 and 4).[2]

-

Incubation: Incubate cells for the desired period (e.g., 72 hours to 5 days).[1][2]

-

MTT Addition: Add 100 µL/well of MTT solution (5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[2]

-

Crystal Solubilization: Dissolve the formazan crystals by adding 500 µL of a solubilizing agent, such as DMSO.[2]

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 560 nm.[2]

-

Analysis: Convert absorbance data to the percentage of cell proliferation relative to the vehicle-treated control.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins following treatment with this compound.

-

Cell Lysis: Treat cells (e.g., D425 MED) with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 48 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Quantify the protein concentration in the lysates using a standard method, such as the Bradford assay.[11]

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MYC, anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and detect the signal with an imaging system.[11]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 48 hours).[11]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[11]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[11]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Phagocytosis Assay

This protocol measures the ability of macrophages to engulf tumor cells and assesses how this process is modulated by this compound.

-

Tumor Cell Labeling: Label tumor cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[11]

-

Pre-treatment: Incubate the CFSE-labeled tumor cells with or without this compound and/or an anti-CD47 monoclonal antibody (10 µg/mL) for 30 minutes at 37°C.[11]

-

Co-incubation: Add macrophages (e.g., 5 x 10⁴) to the pre-treated tumor cells (e.g., 1 x 10⁵) and co-incubate for 4 hours.[11]

-

Analysis by Flow Cytometry: Harvest the cells and stain for macrophage-specific markers (e.g., anti-human CD11b).[11]

-

Quantification: Identify the macrophage population by its specific markers. The percentage of macrophages that are also positive for CFSE represents the phagocytic index (i.e., macrophages that have engulfed tumor cells).

Conclusion

This compound is a well-characterized, selective Class I HDAC inhibitor with a defined mechanism of action centered on the epigenetic regulation of gene expression. Quantitative data robustly demonstrates its potent inhibitory effects at both the enzymatic and cellular levels. Its ability to modulate critical signaling pathways, such as the NF-κB cascade, highlights its potential not only as a direct anticancer agent but also as a modulator of the tumor immune microenvironment, opening avenues for combination immunotherapies. The detailed protocols provided herein serve as a foundation for further investigation into the multifaceted functions of this compound in both oncology and other therapeutic areas. Although its clinical development for some indications has been terminated, it remains a valuable tool for preclinical research into the biological consequences of Class I HDAC inhibition.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyldinaline: A Technical Guide to a Class I Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldinaline, also known as Tacedinaline or CI-994, is a potent and selective, orally active small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By modulating the acetylation status of histones, N-acetyldinaline plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of N-acetyldinaline. Detailed experimental protocols for key assays and a summary of its mechanism of action, including its influence on critical signaling pathways, are also presented.

Chemical Structure and Properties

N-acetyldinaline is chemically described as 4-(acetylamino)-N-(2-aminophenyl)-benzamide.[1] Its structure features a benzamide core linking a 4-acetamidophenyl group to a 1,2-phenylenediamine moiety.

Table 1: Physicochemical Properties of N-acetyldinaline

| Property | Value | Reference(s) |

| IUPAC Name | 4-(acetylamino)-N-(2-aminophenyl)benzamide | [1] |

| Synonyms | This compound, CI-994, PD-123654, Goe 5549 | [1] |

| CAS Number | 112522-64-2 | [1] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [1] |

| Molecular Weight | 269.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 207-208 °C | |

| Solubility | DMSO: ≥58 mg/mL | |

| DMF: 1 mg/mL | [1] | |

| DMSO:PBS (pH 7.2) (1:5): 0.5 mg/mL | [1] | |

| Ethanol: <2.41 mg/mL | ||

| Water: <2.18 mg/mL | ||

| λmax | 271 nm | [1] |

Pharmacokinetics and Pharmacodynamics

N-acetyldinaline has been evaluated in both preclinical and clinical settings. Its pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-brain barrier. The pharmacodynamics are characterized by its selective inhibition of Class I HDACs.

Table 2: Pharmacokinetic Properties of N-acetyldinaline

| Parameter | Species | Dose | Value | Reference(s) |

| Terminal Half-life (t½) | Non-human primate | 80 mg/m² i.v. | 7.4 ± 2.5 h (plasma) | |

| Non-human primate | 80 mg/m² i.v. | 12.9 ± 2.5 h (CSF) | ||

| Mouse | 50 mg/kg oral (Day 1) | 9.4 h (plasma) | ||

| Mouse | 50 mg/kg oral (Day 14) | 3.4 h (plasma) | ||

| Volume of Distribution (Vd) | Non-human primate | 80 mg/m² i.v. | 15.5 ± 1.8 L/m² | |

| Clearance | Non-human primate | 80 mg/m² i.v. | 40 ± 6 mL/min/m² | |

| AUC (plasma) | Non-human primate | 80 mg/m² i.v. | 125 ± 17 µM·hr | |

| Mouse | 50 mg/kg oral (Day 1) | 2879 µg/mL·min | ||

| Mouse | 50 mg/kg oral (Day 14) | 2407 µg/mL·min | ||

| AUC (CSF) | Non-human primate | 80 mg/m² i.v. | 55 ± 18 µM·hr | |

| AUC (CSF) / AUC (plasma) Ratio | Non-human primate | 80 mg/m² i.v. | 43 ± 10% | |

| Peak Plasma Concentration (Cmax) | Non-human primate | 80 mg/m² i.v. | 23.3 ± 4.8 µM | |

| Peak CSF Concentration | Non-human primate | 80 mg/m² i.v. | 3.4 ± 0.3 µM |

Table 3: Pharmacodynamic Properties of N-acetyldinaline

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | HDAC1 | 0.9 µM | [1] |

| HDAC2 | 0.9 µM | ||

| HDAC3 | 1.2 µM | [1] | |

| HDAC8 | >20 µM | [1] | |

| HCT116 (colon cancer) | 4 µM | [1] | |

| Human Mammary Epithelial Cells (HMECs) | >50 µM | [1] | |

| LNCaP (prostate cancer) | 7.4 µM | ||

| A-549 (non-small cell lung cancer) | 80 µM (at 72h) | ||

| LX-1 (non-small cell lung cancer) | 80 µM (at 72h) | ||

| Ki | HDAC1 | 0.41 µM | |

| HDAC3 | 0.75 µM | ||

| HDAC6 | >100 µM | ||

| HDAC8 | >100 µM |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of N-acetyldinaline is the inhibition of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-acetyldinaline promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.

This re-expression of tumor suppressors triggers cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[2] Recent studies have also elucidated the role of N-acetyldinaline in modulating key signaling pathways, such as the NF-κB pathway and the expression of the MYC oncogene.

In MYC-driven medulloblastoma, N-acetyldinaline treatment leads to the induction of the NF-κB pathway, which in turn upregulates the expression of transglutaminase 2 (TGM2).[3] This leads to an inflammatory response and enhanced phagocytosis of tumor cells. Furthermore, N-acetyldinaline has been shown to suppress the c-Fos/NFATc1 signaling pathway in osteoclastogenesis.

References

- 1. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. doaj.org [doaj.org]

Tacedinaline (CI-994): A Technical Guide to its HDAC Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacedinaline (also known as CI-994) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide provides an in-depth overview of the HDAC isoform selectivity profile of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualization of its impact on relevant signaling pathways. This information is intended to support researchers and drug development professionals in the evaluation and application of this compound as a chemical probe and potential therapeutic agent.

This compound HDAC Isoform Selectivity Profile

This compound exhibits a distinct selectivity profile, primarily targeting Class I HDAC enzymes. The following table summarizes the quantitative data for its inhibitory activity against various HDAC isoforms, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| HDAC Isoform | IC50 (µM) | Ki (µM) |

| HDAC1 | 0.9[1][2][3][4] | 0.41[5] |

| HDAC2 | 0.9[1][2][3][4] | - |

| HDAC3 | 1.2[1][2][3][4] | 0.75[5] |

| HDAC6 | >100[5] | - |

| HDAC8 | >20[1][2] | >100[5] |

Note: IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a representative method for determining the IC50 values of this compound against purified HDAC isoforms.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (CI-994)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic HDAC substrate in DMSO.

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute the purified HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Diluted HDAC enzyme

-

-

Incubate the plate for a short period at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

-

Reaction Termination and Development:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent moiety (AMC). The presence of a potent HDAC inhibitor in the developer solution ensures that the HDAC reaction is halted.

-

Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of HDAC inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (CI-994)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometric microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Signaling Pathways and Experimental Workflows

This compound-Modulated NF-κB Signaling Pathway

This compound has been shown to induce the nuclear factor-kappa B (NF-κB) signaling pathway[6][7][8]. Inhibition of Class I HDACs can lead to the acetylation of various proteins, including components of the NF-κB pathway, ultimately influencing the transcription of target genes involved in inflammation, immunity, and cell survival.

Caption: this compound's inhibition of HDAC1/2/3 promotes histone acetylation and activation of the NF-κB pathway.

General Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Caption: A standardized workflow for the determination of enzyme inhibition (IC50).

References

- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tacedinaline's Preclinical Efficacy: A Technical Overview of its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Tacedinaline (CI-994), a selective inhibitor of Class I histone deacetylases (HDACs), has demonstrated a broad spectrum of preclinical anti-tumor activity across a diverse range of malignancies. This technical guide synthesizes the available preclinical data, detailing the cancers in which this compound has shown efficacy, the quantitative measures of its activity, the experimental methodologies employed in these foundational studies, and the elucidated signaling pathways underlying its mechanism of action.

In Vitro Anti-Cancer Activity of this compound

This compound has exhibited potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC50) and other relevant in vitro metrics are summarized below.

| Cancer Type | Cell Line(s) | Key In Vitro Efficacy Data | Reference(s) |

| Non-Small Cell Lung Cancer | A-549 (adenocarcinoma), LX-1 (squamous cell carcinoma) | IC50: 80 µM after 72 hours of treatment. Induces a G0/G1 cell cycle block and apoptosis at higher concentrations (160 µM). | [1] |

| Prostate Cancer | LNCaP | IC50: 7.4 µM. | |

| Leukemia | BCLO (rat leukemia) | IC50: 2.5 µM. | |

| MYC-Driven Medulloblastoma | MED8A, D425 MED | Significant reduction in cell viability. Dose-dependent increase in early and late apoptotic cells at 5 µM and 7.5 µM after 48 hours. | [2] |

In Vivo Anti-Cancer Activity of this compound

The anti-tumor efficacy of this compound has been validated in several preclinical xenograft and tumor implantation models. The key findings from these in vivo studies are presented below.

| Cancer Type | Animal Model | Tumor Model | Key In Vivo Efficacy Data | Reference(s) | | :--- | :--- | :--- | :--- | | Pancreatic Cancer | Mouse | Pancreatic ductal adenocarcinoma #02 | 4.7 log cell kill at the highest non-toxic dose. |[3] | | | | Pancreatic adenocarcinoma #03 | 3.0 log cell kill; 1 out of 6 animals cured. |[3] | | Colon Cancer | Mouse | Colon adenocarcinoma #38 | 1.6 log cell kill. Tumor growth reduced to 22% of control by day 19. |[3] | | | | Colon adenocarcinoma #51/A | 1.1 log cell kill. |[3] | | Mammary Cancer | Mouse | Mammary adenocarcinoma #25 | 1.7 log cell kill. |[3] | | | | Mammary adenocarcinoma #17/ADR | 0.5 log cell kill. |[3] | | Osteogenic Sarcoma | Mouse | Dunning osteogenic sarcoma | 4.0 log cell kill. |[3] | | Prostate Cancer | Mouse | Human prostate carcinoma LNCaP | 1.2 log cell kill. |[3] | | MYC-Driven Medulloblastoma | NOD scid gamma (NSG) mice | Orthotopic xenografts of MED8A and D425 MED cells | Daily oral administration of 30 mg/kg significantly reduced tumor growth and the formation of spinal metastases. Significantly increased survival in both models. |[2][4] |

Key Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay (for Non-Small Cell Lung Cancer Cell Lines):

-

Cell Seeding: A-549 and LX-1 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 160 µM for 24, 48, and 72 hours.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.[1]

Cell Cycle Analysis

Cytofluorimetric Analysis (for Non-Small Cell Lung Cancer Cell Lines):

-

Treatment: A-549 and LX-1 cells were treated with this compound at concentrations of 20, 40, 80, and 160 µM for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in ethanol.

-

Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Apoptosis Assays

Annexin V/Propidium Iodide Staining (for MYC-Driven Medulloblastoma Cell Lines):

-

Cell Seeding and Treatment: MED8A and D425 MED cells were plated in 6-well plates and treated with this compound (5 µM and 7.5 µM) or DMSO for 48 hours.

-

Cell Harvesting: Cells were harvested and washed.

-

Staining: Cells were stained with FITC-labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while dual Annexin V and PI positive cells indicate late apoptosis or necrosis.[2]

In Vivo Xenograft Studies

Orthotopic Xenograft Model for MYC-Driven Medulloblastoma:

-

Animal Model: 6-10 week old male NOD scid gamma (NSG) mice were used.

-

Tumor Cell Implantation: MED8A-GFP-Luc2 or D425 MED-GFP-Luc2 cells were orthotopically injected into the cerebella of the mice.

-

Tumor Engraftment Confirmation: Tumor engraftment was confirmed after 7 days using bioluminescence imaging (BLI).

-

Treatment: Mice were randomized to receive daily oral administration of either vehicle control or this compound (30 mg/kg).

-

Monitoring: Tumor growth and metastasis were monitored by BLI. Survival of the animals was also recorded.[2][4]

Subcutaneous Xenograft Model for Solid Tumors (General Protocol):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., LNCaP for prostate cancer) is injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Animals are randomized into treatment and control groups. This compound is administered, often orally, at specified doses and schedules. For example, prolonged administration of lower doses (40-60 mg/kg/injection) was found to be more effective and better tolerated than short-term, high-dose therapy.[3]

-

Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis. The "log cell kill" is a calculated measure of the reduction in tumor cell number.[3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of Class I HDACs, specifically HDAC1 and HDAC2.[5] This leads to an increase in the acetylation of histones and other proteins, resulting in the modulation of gene expression that ultimately drives cancer cells towards cell cycle arrest and apoptosis.

General Mechanism in Solid Tumors

The inhibition of HDAC1 and HDAC2 by this compound leads to a G1 cell cycle arrest.[6] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[7] The increased expression of p21 can inhibit the activity of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are crucial for the G1 to S phase transition. This arrest in the cell cycle prevents cancer cell proliferation. Concurrently, this compound induces apoptosis, or programmed cell death, although the specific downstream effectors can vary between cancer types.

Apoptosis Induction in Prostate Cancer

In prostate cancer, the induction of apoptosis by this compound is thought to proceed through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the BCL-2 family of proteins. Inhibition of HDACs can lead to an altered balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[8][9][10]

NF-κB Pathway in MYC-Driven Medulloblastoma

A distinct mechanism has been identified in MYC-driven medulloblastoma. In these tumors, treatment with this compound leads to the induction of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This, in turn, upregulates the expression of transglutaminase 2 (TGM2), which enhances the secretion of inflammatory cytokines. This inflammatory response appears to sensitize the tumor cells to macrophage-mediated phagocytosis, particularly when combined with anti-CD47 immunotherapy.[2]

Experimental Workflow Visualization

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

References

- 1. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CI-994, this compound, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]

- 6. CI-994, HDAC inhibitor. Cell-permeable. (CAS 112522-64-2) | Abcam [abcam.com]

- 7. p21 is associated with cyclin D1, p16INK4a and pRb expression in resectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-Linked Programmed Cell Death in Prostate Cancer: From Apoptosis, Necroptosis, and Pyroptosis to PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis in prostate carcinoma tissue: The role of caspase-3, caspase-1, and alkaline DNase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

Tacedinaline: A Technical Guide on a Class I Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tacedinaline (CI-994), a potent and selective Class I histone deacetylase (HDAC) inhibitor. This document details its synonyms and alternative names in scientific literature, mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific and commercial literature. A comprehensive list is provided in the table below to aid in literature searches and compound identification.

| Name Type | Name |

| International Nonproprietary Name (INN) | This compound |

| Chemical Name | 4-acetamido-N-(2-aminophenyl)benzamide |

| CAS Number | 112522-64-2 |

| Developmental Code Names | CI-994, PD-123654, GOE-5549 |

| Other Synonyms | Acetyldinaline, N-acetyldinaline |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]

One of the key downstream effects of this compound is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] While the precise mechanism is still under investigation, evidence suggests that HDAC inhibition can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[2][5][6]

Caption: this compound's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy - IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HDAC1 (recombinant) | - | 0.9 | [2] |

| HDAC2 (recombinant) | - | 0.9 | [2] |

| HDAC3 (recombinant) | - | 1.2 | [2] |

| A-549 | Non-Small Cell Lung Cancer | 80 | [3] |

| LX-1 | Non-Small Cell Lung Cancer | 80 | [3] |

| MCF-7 | Breast Cancer (Luminal A) | 10 | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 10 | |

| MED8A | Medulloblastoma (MYC-driven) | ~5-7.5 | [1] |

| D425 MED | Medulloblastoma (MYC-driven) | ~5-7.5 | [1] |

Table 2: In Vivo Efficacy in Mouse Models

| Tumor Model | Treatment | Outcome | Reference |

| MYC-driven Medulloblastoma (MED8A Xenograft) | 30 mg/kg, oral, daily | Significantly decreased tumor growth and prolonged median survival by 41 days. | [1] |

| MYC-driven Medulloblastoma (D425 MED Xenograft) | 30 mg/kg, oral, daily | Significantly decreased tumor growth and prolonged median survival by 23 days. | [1] |

| Aged Mice with Haloperidol-induced side effects | 10 and 20 mg/kg | Reduced motor and memory side effects. | [7] |

Note: The efficacy of this compound can vary significantly depending on the cell line and tumor model.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Study in Mice

Principle: This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to prevent rejection of human tumor cells.

-

Cell Preparation: Harvest cancer cells (e.g., MED8A medulloblastoma cells) and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

This compound Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

-

Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

References

- 1. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase inhibitor CI-994 inhibits osteoclastogenesis via suppressing NF-κB and the downstream c-Fos/NFATc1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of HDAC enhances STAT acetylation, blocks NF-κB, and suppresses the renal inflammation and fibrosis in Npr1 haplotype male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Tacedinaline (CI-994) in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Tacedinaline, also known as CI-994, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). These application notes provide a comprehensive overview of its in vitro use, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound selectively inhibits HDAC1, HDAC2, and HDAC3, which are enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins.[1][2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation (hyperacetylation).[3][4] This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression. These changes can result in various cellular outcomes, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of inflammatory pathways such as NF-κB.[1][5][6][7] this compound has demonstrated cytostatic and cytotoxic effects against various tumor cell lines, often with greater potency against solid tumors compared to leukemias.[1][5]

Caption: Mechanism of action for this compound (CI-994).

Data Presentation

Enzyme Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against specific human Class I HDAC enzymes in cell-free assays.

| Target Enzyme | IC50 Value (µM) | Citation |

| HDAC1 | 0.9 | [1][2] |

| HDAC2 | 0.9 | [1][2] |

| HDAC3 | 1.2 | [1][2] |

| HDAC8 | >20 | [1] |

In Vitro Cell Line Activity

The following table presents the IC50 values of this compound in various cancer and non-malignant cell lines, demonstrating its antiproliferative and cytotoxic effects.

| Cell Line | Cancer Type / Origin | IC50 Value (µM) | Citation |

| LNCaP | Prostate Cancer | 7.4 | [1][5] |

| BCLO | Rat Leukemia | 2.5 | [1][5] |

| HCT-116 | Colon Cancer | 9.83 | [2] |

| MYC-driven MB | Medulloblastoma (mean) | 5.97 | [8] |

| Human Fibroblasts | Non-malignant Fetal | 4800 | [8] |

Experimental Protocols

Preparation of this compound (CI-994) Stock Solution

-

Reagent: this compound (CI-994), Dimethyl sulfoxide (DMSO)

-

Procedure:

-

This compound is soluble in fresh DMSO.[1]

-

To prepare a high-concentration stock solution (e.g., 10-50 mM), weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. For example, a 54 mg/mL concentration is equivalent to 200.51 mM.[1]

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term use.

-

When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically ≤ 0.25%.[8]

-

Caption: General experimental workflow for in vitro studies.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This protocol is based on methodology used for LNCaP prostate cancer cells.[1][5]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed 2 x 10⁴ LNCaP cells per well into 24-well plates.[1][5]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][5]

-

Treatment: On Day 2, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A treatment duration of 2-4 days has been reported.[1][5] For longer experiments, media can be changed and the compound re-added on Day 4.[1][5]

-

MTT Addition: At the end of the treatment period (e.g., Day 6), add 100 µL of MTT solution (5 mg/mL) to each well.[1][5]

-

Incubation: Incubate the plates for 2 hours at 37°C. During this time, viable cells with active mitochondrial metabolism will convert the yellow MTT into purple formazan crystals.[1][5]

-

Crystal Solubilization: Carefully remove the MTT-containing medium. Add 500 µL of DMSO to each well to dissolve the formazan crystals.[1][5]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 560 nm.[1][5]

-

Analysis: Convert absorbance data to a percentage of cell viability relative to the vehicle-treated control wells.

-

Caption: Workflow for an MTT-based cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on experiments with MYC-driven medulloblastoma cell lines.[8]

-

Materials:

-

D425 MED or MED8A cells

-

This compound (CI-994)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Culture D425 MED or MED8A cells and treat them with the desired concentrations of this compound (e.g., 5 µM or 7.5 µM) or a vehicle control for 48 hours.[8]

-

Cell Harvesting: At the end of the incubation period, collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided with the apoptosis kit.

-

Add Annexin V-fluorophore and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells promptly by flow cytometry.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

In Vitro Macrophage Phagocytosis Assay

This protocol describes how to assess the effect of CI-994 on the susceptibility of tumor cells to macrophage-mediated phagocytosis.[8]

-

Materials:

-

MYC-driven medulloblastoma cells

-

Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

-

Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracker dye

-

This compound (CI-994)

-

Anti-CD47 monoclonal antibody (10 µg/mL)[8]

-

Fluorophore-conjugated antibodies for macrophage identification (e.g., anti-human CD11b, anti-human CD14)[8]

-

Flow cytometer

-

-

Procedure:

-

Macrophage Preparation: Isolate human monocytes from healthy donor PBMCs and differentiate them into macrophages using standard protocols.

-

Tumor Cell Labeling: Label the tumor cells with CFSE according to the manufacturer's protocol.

-

Pre-treatment of Tumor Cells: Incubate the CFSE-labeled tumor cells with or without this compound and/or anti-CD47 antibody for 30 minutes at 37°C.[8]

-

Co-culture: Add the pre-treated tumor cells to the cultured macrophages at a ratio of 2:1 (e.g., 1 x 10⁵ tumor cells to 5 x 10⁴ macrophages) and co-incubate for 4 hours.[8]

-

Cell Collection and Staining: Harvest all cells and stain them with fluorescently labeled antibodies against macrophage surface markers (e.g., CD11b, CD14).[8]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry. Identify the macrophage population based on CD11b/CD14 staining. The percentage of CFSE-positive macrophages represents the phagocytic activity.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dose Effects of Histone Deacetylase Inhibitor this compound (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tacedinaline (CI-994) Treatment in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tacedinaline (also known as CI-994) is a selective inhibitor of class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. In the context of cancer research, HDAC inhibitors are investigated for their potential to induce cell cycle arrest, apoptosis, and differentiation in tumor cells. This document provides detailed application notes and protocols for the use of this compound with the human lung adenocarcinoma cell line, A549. The recommended concentrations and methodologies are based on currently available data.

Data Presentation: Recommended Concentrations of this compound for A549 Cells

The following tables summarize the effective concentrations of this compound for various assays in A549 cells, as reported in the literature. It is important to note that optimal concentrations may vary depending on the specific experimental conditions, including cell density and passage number. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Table 1: Cytotoxicity (IC50) of this compound in A549 Cells

| Assay Duration | IC50 Value | Reference Assay |

| 72 hours | 16.45 µM | CellTiter-Glo® Luminescent Cell Viability Assay |

| Not Specified | > 50 µM | Not Specified |

Table 2: Concentrations for Inducing Biological Effects in A549 Cells

| Biological Effect | Concentration Range | Incubation Time |

| Cytostatic effect | < 160 µM | Not Specified |

| G0/G1 phase arrest | < 160 µM | Not Specified |

| Reduction in S phase | < 160 µM | Not Specified |

| Apoptosis induction | < 160 µM | Not Specified |

Experimental Protocols

Cell Culture